molecular formula C18H14N2O B8463728 5-(2-Quinolylmethoxy)indole

5-(2-Quinolylmethoxy)indole

Cat. No.: B8463728
M. Wt: 274.3 g/mol
InChI Key: ARRLXOKIYHSCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Quinolylmethoxy)indole is a synthetic chemical hybrid incorporating privileged indole and quinoline scaffolds, designed for research applications in medicinal chemistry and drug discovery. The indole nucleus is a versatile framework extensively investigated for its broad spectrum of pharmacological properties, including notable antiviral and anticancer activities . Similarly, the quinoline moiety is a well-established structure in medicinal agents with demonstrated biological roles, including antiviral potential against viruses such as Zika, hepatitis C, and SARS . This molecular architecture makes this compound a compound of significant interest for probing new therapeutic pathways. Researchers can leverage this chemical to explore its potential as an inhibitor of protein-protein interactions, similar to indole-based compounds that target the HIV-1 gp41 protein to block viral fusion , or to investigate its antitumor properties against various cancer cell lines, a common application for many indole derivatives . The presence of the quinoline group further suggests potential for antiviral efficacy. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific activity and mechanism of action of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(1H-indol-5-yloxymethyl)quinoline

InChI

InChI=1S/C18H14N2O/c1-2-4-18-13(3-1)5-6-15(20-18)12-21-16-7-8-17-14(11-16)9-10-19-17/h1-11,19H,12H2

InChI Key

ARRLXOKIYHSCPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 5 2 Quinolylmethoxy Indole

Retrosynthetic Analysis of the 5-(2-Quinolylmethoxy)indole Core Structure

A retrosynthetic analysis of this compound reveals a logical and efficient disconnection approach centered on the formation of the ether linkage. The most straightforward strategy involves disconnecting the C-O bond of the ether, leading to two primary synthons: a 5-hydroxyindole (B134679) core and a 2-methylquinoline (B7769805) derivative functionalized with a suitable leaving group.

Figure 1: Retrosynthetic Disconnection of this compound

Further retrosynthetic analysis of the precursors reveals well-established synthetic pathways:

5-Hydroxyindole (1): Can be synthesized from various starting materials, with common methods including the Nenitzescu indole (B1671886) synthesis or modifications of other classical indole syntheses designed to incorporate an oxygen functionality at the 5-position. nih.gov

2-(Chloromethyl)quinoline (B1294453) (2): This precursor can be prepared from readily available quinoline (B57606) derivatives. A common route involves the conversion of a 2-methylquinoline (quinaldine) derivative through a radical or nucleophilic substitution reaction at the methyl group.

This analysis establishes a convergent and logical synthetic strategy, relying on the reliable Williamson ether synthesis for the final coupling step.

Established and Optimized Synthetic Routes to this compound

The synthesis of this compound can be accomplished through a sequence involving the preparation of the two key intermediates followed by their condensation.

Step 1: Synthesis of 5-Hydroxyindole (1)

While numerous methods exist for indole synthesis, a common route to 5-hydroxyindoles is the Nenitzescu reaction. nih.gov An alternative, often high-yielding approach, involves the synthesis from p-anisidine, which is converted to 5-methoxyindole (B15748) and subsequently deprotected. For example, 5-methoxyindole can be synthesized and then demethylated using reagents like boron tribromide (BBr₃) to yield 5-hydroxyindole. guidechem.com

Step 2: Synthesis of 2-(Chloromethyl)quinoline (2)

The precursor 2-(chloromethyl)quinoline is typically synthesized from 2-methylquinoline (quinaldine). A standard method involves the chlorination of the methyl group. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) under radical initiation conditions or phosphorus pentachloride (PCl₅). google.com The resulting 2-(chloromethyl)quinoline hydrochloride is often isolated and can be used directly or after neutralization. chemicalbook.com

Step 3: Williamson Ether Synthesis

The final step is the coupling of 5-hydroxyindole (1) with 2-(chloromethyl)quinoline (2). This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a base to deprotonate the hydroxyl group of the indole. nih.govjk-sci.com Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

The reaction mixture is generally heated to ensure a reasonable reaction rate. Yields for Williamson ether syntheses can range from moderate to excellent (50-95%), depending on the specific substrates and reaction conditions. wikipedia.org Optimization of this step would involve screening different bases, solvents, and temperatures to maximize the yield and minimize side reactions.

Interactive Data Table: Plausible Multi-step Synthesis Protocol

StepTransformationKey Reagents & ConditionsPlausible Yield Range
1Synthesis of 5-Methoxyindolee.g., from p-Anisidine via Fischer or Bischler-Möhlau synthesis60-80%
2Demethylation to 5-Hydroxyindole (1)BBr₃ or HBr in Acetic Acid70-90%
3Synthesis of 2-(Chloromethyl)quinoline (2)2-Methylquinoline, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), CCl₄, reflux50-70%
4Williamson Ether Synthesis5-Hydroxyindole (1), 2-(Chloromethyl)quinoline (2), K₂CO₃, DMF, 80-100 °C65-85%

A key challenge in the alkylation of indoles is controlling the regioselectivity. The indole nucleus possesses two potentially nucleophilic sites: the nitrogen atom (N1) and the hydroxyl group at the 5-position (O5). The reaction of 5-hydroxyindole with an electrophile like 2-(chloromethyl)quinoline can potentially lead to both N-alkylation and O-alkylation products.

To achieve selective O-alkylation, the reaction conditions must be carefully controlled. The choice of base is critical. Weaker bases, such as potassium or cesium carbonate, tend to favor O-alkylation of the phenoxide formed upon deprotonation of the 5-hydroxyl group. jk-sci.com In contrast, strong bases like sodium hydride can deprotonate both the hydroxyl group and the indole N-H, potentially leading to a mixture of products or favoring N-alkylation under certain conditions. nih.gov

The nature of the solvent can also influence the selectivity. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion that readily attacks the alkyl halide. jk-sci.com By using a milder base like K₂CO₃ in DMF, the chemoselective alkylation at the oxygen atom can be optimized, ensuring the desired this compound is the major product.

Novel Methodologies in this compound Synthesis

While the Williamson ether synthesis is a reliable method, modern organic synthesis seeks more efficient, sustainable, and versatile methodologies. Catalytic approaches and continuous manufacturing techniques offer significant advantages over traditional batch processes.

Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds in aryl ethers. google.com An Ullmann-type condensation, which typically involves a copper catalyst, could be envisioned for the synthesis of this compound. arkat-usa.org This would involve the coupling of 5-hydroxyindole with 2-(halomethyl)quinoline in the presence of a copper(I) salt and a suitable ligand. Similarly, palladium-catalyzed C-O cross-coupling reactions, which have shown broad substrate scope, could be adapted for this synthesis, potentially offering milder reaction conditions and higher functional group tolerance. acs.org

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly improved by the use of phase-transfer catalysts. acs.orgacs.org This technique is particularly useful when dealing with reactants that have different solubilities. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide. utahtech.edu This approach can lead to faster reaction rates, milder conditions (lower temperatures), and often eliminates the need for expensive, anhydrous aprotic solvents, making the process more cost-effective and environmentally friendly. acs.org

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.org

The synthesis of this compound is well-suited for adaptation to a continuous flow process. A plausible flow setup would involve pumping a solution of 5-hydroxyindole and a base through a heated reactor coil, where it would then merge with a stream of 2-(chloromethyl)quinoline. The reaction would occur within the heated coil over a specific residence time, followed by in-line purification or work-up.

Photoredox and Electrochemical Synthesis Approaches for this compound

Modern synthetic chemistry has increasingly turned to photoredox and electrochemical methods to construct complex molecules under mild conditions, minimizing waste and accessing novel reactivity. nih.govresearchgate.net While specific applications of these techniques for the direct synthesis of this compound are not extensively documented in dedicated studies, the principles established for the synthesis of related indole and quinoline structures provide a clear blueprint for potential synthetic routes.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.gov For the synthesis of a molecule like this compound, a plausible photoredox-catalyzed strategy could involve the coupling of a functionalized indole precursor with a quinoline fragment. For instance, a C-H arylation approach could be envisioned, where a photocatalyst, upon excitation by light, facilitates the coupling of 5-methoxyindole with a 2-haloquinoline. Alternatively, a radical cascade reaction could be designed, leveraging the unique reactivity of photogenerated radicals to form the core structure in a highly controlled manner. scispace.com The development of such methodologies would offer a greener and more efficient alternative to traditional cross-coupling reactions. researchgate.net

Electrochemical Synthesis: Electrosynthesis offers another powerful tool for forging C-C and C-O bonds, often with high selectivity and without the need for chemical oxidants or reductants. researchgate.netresearchgate.net The synthesis of this compound via an electrochemical approach could proceed through several hypothetical pathways. One possibility is the anodic oxidation of 5-methoxyindole to generate a reactive intermediate that could then be trapped by a suitable quinoline nucleophile. Conversely, cathodic reduction of a functionalized quinoline could generate a radical anion that subsequently reacts with an indole electrophile. nih.gov The precise control over the reaction potential in electrosynthesis allows for a high degree of selectivity, which is particularly advantageous when dealing with multifunctional molecules. rsc.org

The table below outlines hypothetical photoredox and electrochemical approaches for the synthesis of the this compound scaffold, based on established principles for indole and quinoline synthesis.

Method Proposed Reaction Key Intermediates Potential Advantages
Photoredox CatalysisCoupling of 5-methoxyindole and 2-haloquinolineIndole radical cation, quinoline radical anionMild reaction conditions, high functional group tolerance
Electrochemical Synthesis (Anodic)Oxidation of 5-methoxyindole followed by nucleophilic attack of 2-hydroxymethylquinolineIndole radical cation, oxonium ionAvoidance of chemical oxidants, precise control of reactivity
Electrochemical Synthesis (Cathodic)Reduction of 2-formylquinoline and coupling with a 5-alkoxyindole derivativeQuinoline radical anionHigh atom economy, potential for stereocontrol

Strategies for Chemical Modification and Library Synthesis of this compound Analogs

The modular nature of this compound, comprising an indole, a quinoline, and a methoxy (B1213986) linker, provides multiple avenues for chemical modification. The synthesis of analog libraries is crucial for structure-activity relationship (SAR) studies in drug discovery.

Functionalization of the Indole Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry and offers several positions for functionalization. The C2 and C3 positions are particularly reactive towards electrophilic substitution. nih.gov However, direct functionalization of the indole ring in the presence of the quinoline moiety requires careful selection of reagents and reaction conditions to ensure selectivity.

Common strategies for indole functionalization that could be applied to this compound include:

N-Alkylation/Arylation: The indole nitrogen can be readily functionalized with a variety of alkyl or aryl groups using standard protocols, such as Williamson ether synthesis or Buchwald-Hartwig amination.

C3-Functionalization: The C3 position can be targeted through Vilsmeier-Haack formylation, Mannich reactions, or Friedel-Crafts acylations to introduce a wide range of substituents. researchgate.net

C2-Functionalization: While less reactive than C3, the C2 position can be functionalized through directed metalation-trapping sequences or transition metal-catalyzed C-H activation. researchgate.net

The following table summarizes potential functionalization reactions for the indole moiety of this compound.

Position Reaction Type Reagents Introduced Functional Group
N1AlkylationAlkyl halide, baseAlkyl, Benzyl
C3FormylationPOCl₃, DMFAldehyde
C3Mannich ReactionFormaldehyde, secondary amineAminomethyl
C2Lithiation/Electrophilic Quenchn-BuLi, then electrophile (e.g., CO₂)Carboxylic acid

Derivatization of the Quinoline Scaffold

The quinoline ring system also presents numerous opportunities for chemical modification. The reactivity of the quinoline ring is influenced by the position of the nitrogen atom, with positions 2 and 4 being particularly susceptible to nucleophilic attack, especially when the nitrogen is quaternized or the ring is activated.

Potential derivatization strategies for the quinoline part of this compound include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated quinoline precursors can be used to introduce a variety of nucleophiles at specific positions.

Directed Ortho-Metalation (DoM): The use of a directing group can facilitate the deprotonation and subsequent functionalization of specific positions on the quinoline ring.

C-H Activation/Functionalization: Modern cross-coupling methodologies enable the direct introduction of aryl, alkyl, or other groups at various positions on the quinoline scaffold.

The table below illustrates possible derivatization reactions for the quinoline scaffold.

Position Reaction Type Reagents Introduced Functional Group
4Nucleophilic SubstitutionNu⁻ (e.g., R₂NH, RS⁻) on 4-haloquinoline precursorAmino, Thioether
8Directed Ortho-MetalationDirecting group, organolithium reagent, electrophileVarious electrophiles
VariousC-H ArylationAryl halide, Pd catalystAryl

Modifications of the Methoxy Linker and its Impact on Synthetic Accessibility

Strategies for modifying the linker include:

Varying the Linker Length: The synthesis of analogs with longer or shorter alkyl ether chains can be achieved by using the corresponding α,ω-dihaloalkanes in the initial coupling step.

Introducing Heteroatoms: Replacing the ether oxygen with other heteroatoms, such as sulfur (thioether) or nitrogen (amine), would create analogs with different hydrogen bonding capabilities and electronic properties.

Incorporating Rigidity: The flexibility of the linker can be constrained by incorporating cyclic structures, such as cyclopropyl (B3062369) or piperidinyl rings.

The synthetic accessibility of these modified linkers will depend on the availability of the corresponding bifunctional building blocks.

Linker Modification Synthetic Strategy Potential Impact
Chain Length VariationUse of different α,ω-dihaloalkanesAltered flexibility and spatial orientation
Heteroatom SubstitutionReaction with thiols or amines instead of alcoholsModified hydrogen bonding and polarity
Introduction of RigidityUse of cyclic linkersConstrained conformation

Chiral Synthesis and Stereochemical Control in this compound Derivatives

The introduction of chirality into this compound derivatives can lead to enantiomers with distinct biological activities. Stereochemical control can be achieved through various asymmetric synthetic strategies.

Strategies for Chiral Synthesis:

Use of Chiral Building Blocks: The synthesis can start from enantiomerically pure indole or quinoline precursors. For example, a chiral amino acid could be used as the starting material for the indole synthesis, leading to a chiral center in the final product.

Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. For instance, an asymmetric reduction of a ketone precursor or an enantioselective cross-coupling reaction could establish a chiral center. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed.

The development of atropisomeric analogs, where restricted rotation around a single bond leads to chirality, is another intriguing possibility, particularly if bulky substituents are introduced on both the indole and quinoline rings. nih.gov

The following table outlines potential strategies for introducing chirality into the this compound scaffold.

Approach Methodology Location of Chirality
Chiral Pool SynthesisStarting from chiral amino acidsIndole ring substituent
Asymmetric CatalysisEnantioselective reduction of a ketoneLinker
Chiral AuxiliaryAuxiliary-controlled alkylationIndole or quinoline substituent
AtropisomerismIntroduction of bulky groupsAxis between indole and quinoline

Advanced Spectroscopic and Structural Elucidation Techniques for 5 2 Quinolylmethoxy Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 5-(2-Quinolylmethoxy)indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the indole (B1671886) and quinoline (B57606) moieties through the methoxy (B1213986) bridge.

While specific experimental data for this compound is not publicly available, a hypothetical analysis based on the expected chemical shifts for the indole and quinoline fragments can be illustrative. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the indole and quinoline rings, as well as a characteristic singlet for the methylene protons of the methoxy bridge. The carbon-13 NMR spectrum would complement this by providing signals for all carbon atoms in the molecule, including the quaternary carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural Confirmation

To overcome the complexities of overlapping signals in 1D NMR spectra and to establish definitive structural connections, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be crucial for tracing the connectivity of adjacent protons on the indole and quinoline rings, helping to assign the signals for H-2/H-3, H-4/H-6/H-7 of the indole, and the protons of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule in solution. For instance, NOESY could reveal spatial proximities between the methylene bridge protons and protons on both the indole and quinoline rings.

A hypothetical table of expected key 2D NMR correlations is presented below:

Proton (¹H)Correlated Carbon (¹³C) via HMBCCorrelated Proton (¹H) via COSY/NOESY
Methylene (-CH₂-)C-5 (Indole), C-2 (Quinoline)H-4 (Indole), H-3 (Quinoline)
H-4 (Indole)C-3, C-5, C-6, C-7aH-6 (Indole)
H-3 (Quinoline)C-2, C-4, C-4aH-4 (Quinoline)

Solid-State NMR Applications for Polymorphic Forms (if applicable for research samples)

For research samples of this compound that exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a valuable technique. Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different solid forms because the chemical shifts are sensitive to the local electronic environment, which can vary with the crystal packing. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material, allowing for the identification and characterization of different polymorphic forms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the calculation of the elemental formula, confirming the expected composition of C₁₈H₁₄N₂O.

Hypothetical HRMS Data:

ParameterValue
Molecular FormulaC₁₈H₁₄N₂O
Calculated Exact Mass274.1106
Measured m/z274.1108 (hypothetical)
Mass Error< 5 ppm (typical)

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. The fragmentation pattern would be expected to show characteristic losses of the quinoline and indole moieties, as well as cleavage of the ether linkage.

Expected Key Fragmentation Pathways:

Cleavage of the C-O bond: This would be a primary fragmentation pathway, leading to the formation of a quinolin-2-ylmethyl cation and a 5-hydroxyindole (B134679) radical cation, or a 2-methylquinoline (B7769805) radical cation and a 5-oxyindole cation.

Loss of the quinoline moiety: Fragmentation could result in the loss of the quinoline ring system, leading to a fragment corresponding to the indole portion of the molecule.

Loss of the indole moiety: Conversely, the loss of the indole ring system would produce a fragment corresponding to the quinoline portion.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch (indole)
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-CH₂-)
~1620-1450C=C and C=N stretching (aromatic rings)
~1250-1000C-O-C stretch (ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. Both the indole and quinoline ring systems are strong chromophores. The spectrum of this compound would be expected to show multiple absorption bands in the UV region, likely with a complex pattern due to the electronic coupling between the two aromatic systems. The position and intensity of these bands would be sensitive to the solvent polarity.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

Single-Crystal X-ray Diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. researchgate.netspringernature.comnih.govresearchgate.netnih.govnih.gov This powerful technique would allow for the unambiguous assignment of the relative and absolute stereochemistry of this compound, should a chiral center be present, and provide a detailed picture of its conformation in the solid state.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. For chiral molecules, the use of anomalous dispersion effects, often with copper radiation, allows for the determination of the absolute configuration, which is a critical aspect for biologically active compounds. researchgate.net

A hypothetical crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry. Furthermore, the analysis reveals how the molecules arrange themselves within the crystal lattice, a phenomenon known as crystal packing. mdpi.comresearchgate.net This packing is governed by intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is vital as they can influence the compound's physical properties, including solubility and melting point.

While no specific crystallographic data for this compound is publicly available, a representative dataset for a related indole derivative is presented below to illustrate the type of information obtained from an SCXRD experiment.

ParameterIllustrative Value
Chemical FormulaC19H14N2O
Formula Weight286.33
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)16.789(5)
β (°)98.54(3)
Volume (Å3)1421.5(8)
Z4
Calculated Density (g/cm3)1.338
R-factor (%)4.52

This data is hypothetical and serves as an example of typical crystallographic parameters.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. ntu.edu.sglibretexts.orgbath.ac.uk It measures the differential absorption of left- and right-circularly polarized light by a sample. libretexts.org If this compound were synthesized in an enantiomerically pure or enriched form, CD spectroscopy would be an invaluable tool for its characterization.

The resulting CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength. The spectrum exhibits positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration and conformation in solution.

The application of CD spectroscopy to chiral enantiomers of this compound would involve dissolving the sample in a suitable solvent and measuring its response to circularly polarized light across a range of UV-Vis wavelengths. The sign and intensity of the observed Cotton effects could then be used to distinguish between the (R)- and (S)-enantiomers, as they would produce mirror-image spectra.

In many cases, experimental CD spectra are compared with spectra predicted from quantum chemical calculations to definitively assign the absolute configuration. nih.govresearchgate.net This combination of experimental and theoretical approaches provides a high degree of confidence in the stereochemical assignment.

Below is a hypothetical data table representing the kind of information that would be obtained from a CD spectroscopic analysis of the two enantiomers of a chiral derivative of this compound.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)Cotton Effect
(+)-Enantiomer280+15,000Positive
250-22,000Negative
(-)-Enantiomer280-14,950Negative
250+22,100Positive

This data is hypothetical and illustrates the expected mirror-image relationship between the CD spectra of two enantiomers.

Computational Chemistry and Theoretical Modeling of 5 2 Quinolylmethoxy Indole

Quantum Mechanical (QM) Calculations on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) has emerged as a robust and widely used quantum mechanical method for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for investigating the conformational landscape of flexible molecules like 5-(2-Quinolylmethoxy)indole. The linkage between the indole (B1671886) and quinoline (B57606) rings through a methoxy (B1213986) bridge allows for rotational freedom, leading to various possible conformers.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform geometry optimizations for all conceivable conformers. researchgate.net By calculating the single-point energies of these optimized geometries, the relative stability of each conformer can be determined. The conformer with the lowest energy is considered the most stable or ground-state conformation. Theoretical vibrational frequency calculations are also typically performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
1180° (anti)0.00
260° (gauche)1.52
3-60° (gauche)1.52
40° (syn)5.78

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's framework highlights the regions of high electron density (nucleophilic) and low electron density (electrophilic), respectively. nih.gov This information is crucial for understanding its reaction mechanisms and potential interactions with biological targets. sapub.org

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.89Primarily localized on the indole ring, indicating its role as the primary electron donor.
LUMO-1.23Distributed across the quinoline moiety, suggesting it as the electron-accepting region.
HOMO-LUMO Gap4.66Indicates high kinetic stability.

Molecular Docking and Virtual Screening Studies with Biological Targets

Molecular docking and virtual screening are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov A known active ligand is used as a template to search large chemical databases for compounds with similar physicochemical properties or pharmacophoric features. acs.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target receptor or enzyme is available, SBVS is the preferred method. jetir.org This approach involves docking a library of small molecules into the binding site of the target and scoring their potential interactions. jetir.org This allows for the identification of compounds that are sterically and electronically complementary to the binding pocket.

For this compound, both methodologies could be applied. If known inhibitors of a particular target share structural similarities with this compound, LBVS could be used. Alternatively, if the structure of a relevant biological target is known, SBVS can be employed to predict its binding potential.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This "binding mode" reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-receptor complex. nih.gov

Furthermore, docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. taylorandfrancis.com These predictions are crucial for ranking potential drug candidates and guiding further experimental studies. mdpi.com

Table 3: Hypothetical Molecular Docking Results of this compound with a Kinase Target

ParameterValueDescription
Binding Energy-9.5 kcal/molIndicates a strong predicted binding affinity.
Key Hydrogen BondsAsp182, Lys75The indole NH and quinoline N atoms are predicted to form hydrogen bonds with key active site residues.
Hydrophobic InteractionsVal34, Leu156The aromatic rings of the indole and quinoline moieties are involved in hydrophobic interactions within the binding pocket.
Pi-StackingPhe181The quinoline ring is predicted to form a pi-stacking interaction with a phenylalanine residue.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of the ligand and the receptor, as well as the stability of their complex in a simulated physiological environment. nih.gov

For the this compound-protein complex, an MD simulation can reveal:

The stability of the predicted binding mode over time.

The flexibility of different regions of the protein upon ligand binding. mdpi.com

The role of water molecules in mediating ligand-receptor interactions.

The free energy of binding, which provides a more accurate estimation of binding affinity than docking scores. researchgate.net

MD simulations are computationally intensive but provide a more realistic representation of the dynamic nature of molecular interactions. frontiersin.org

Table 4: Hypothetical Parameters from a 100 ns MD Simulation of this compound Bound to a Kinase

ParameterValueInterpretation
RMSD of Ligand1.2 ÅLow root-mean-square deviation indicates the ligand remains stably bound in the binding pocket.
RMSF of Active Site Residues0.8 ÅLow root-mean-square fluctuation suggests that the binding site residues maintain a stable conformation upon ligand binding.
Number of Intermolecular H-bonds2-3The key hydrogen bonds identified in docking are maintained throughout the simulation.
MM-PBSA Binding Free Energy-45 kcal/molA highly favorable binding free energy, confirming strong binding affinity.

Atomistic and Coarse-Grained MD Simulations of Ligand-Protein Complexes

No specific studies detailing atomistic or coarse-grained molecular dynamics simulations for this compound in complex with protein targets were found in the public domain. Such simulations would typically be used to investigate the binding stability, conformational changes, and key interactions between the ligand and its receptor over time.

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations

There is no publicly available research that employs Free Energy Perturbation (FEP) or other alchemical free energy calculation methods to determine the binding affinities of this compound. These computationally intensive methods are used to predict the relative binding free energy of a ligand to a protein.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

No studies dedicated to the development of 2D or 3D Quantitative Structure-Activity Relationship (QSAR) models for this compound were identified. QSAR models mathematically correlate the structural features of molecules with their biological activity, enabling the prediction of potency for new analogs.

Information regarding the use of computational insights from this compound to guide de novo design approaches is not available in published literature. This process would involve using knowledge of the molecule's binding mode to design novel compounds with potentially improved properties.

Bioinformatics and Chemoinformatics Applications in this compound Research

There are no specific target prediction or network pharmacology studies for this compound available in the public record. These analyses would utilize computational databases and algorithms to predict potential biological targets and understand the compound's effects within a broader biological network.

Chemical Space Exploration and Diversity Profiling of this compound

The exploration of the chemical space surrounding a lead compound like this compound is a critical step in computational drug discovery. This process involves the systematic investigation of a vast number of related molecules to identify those with potentially improved properties. Diversity profiling, a key component of this exploration, ensures that a wide range of chemical features is sampled, increasing the likelihood of discovering novel and potent analogs.

Defining the Chemical Space

The chemical space for this compound is conceptually defined by the multitude of molecules that can be generated by modifying its core structure. This can be achieved through various computational techniques, including:

Combinatorial Library Enumeration: This involves the systematic derivatization of the indole and quinoline rings with a variety of substituents. For instance, different functional groups can be introduced at various positions on both ring systems to modulate electronic and steric properties.

Scaffold Hopping: This advanced technique aims to identify new core structures (scaffolds) that can mimic the essential pharmacophoric features of this compound while possessing different underlying chemical frameworks.

Fragment-Based Growth: This approach involves "growing" new molecules from a core fragment of the parent compound, adding chemical groups that are predicted to form favorable interactions with a biological target.

Methods for Diversity Profiling

Once a virtual library of analogs is generated, diversity profiling is employed to assess the chemical variety within the set. This is crucial to avoid redundancy and to ensure a comprehensive exploration of the chemical landscape. Common methods include:

Descriptor-Based Analysis: A range of molecular descriptors are calculated for each analog to quantify their physicochemical and structural properties. These descriptors can be broadly categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices, molecular fingerprints), and 3D (e.g., molecular shape, surface area).

Principal Component Analysis (PCA): This dimensionality reduction technique is used to visualize the distribution of compounds in a multi-dimensional chemical space, providing a graphical representation of the library's diversity.

Illustrative Diversity Profiling of a Virtual Library of this compound Analogs

While specific experimental or large-scale computational studies on the diversity profiling of this compound are not extensively available in the public domain, we can construct a hypothetical data table to illustrate the process. This table showcases a set of virtual analogs and their calculated properties, which would be used to assess their diversity.

Analog IDMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (Ų)
QM-In-001 (Parent) 288.33 4.2 1 3 41.5
QM-In-002318.354.51341.5
QM-In-003333.323.82461.7
QM-In-004299.364.91341.5
QM-In-005347.414.11450.8
QM-In-006304.313.52354.4

This table is for illustrative purposes to demonstrate the concept of diversity profiling and does not represent actual experimental data.

The data in this table could be used to plot the chemical space occupied by these analogs. For instance, a plot of Molecular Weight versus logP would reveal the distribution of compounds in terms of size and lipophilicity. By ensuring a broad distribution across these and other property spaces, researchers can select a diverse set of compounds for further computational analysis or chemical synthesis.

The exploration of chemical space and diversity profiling are powerful computational tools that enable a more strategic and efficient search for novel bioactive molecules. For a compound like this compound, these approaches are invaluable for identifying analogs with optimized properties, ultimately accelerating the drug discovery process.

Molecular and Cellular Pharmacology of 5 2 Quinolylmethoxy Indole: Target Engagement and Mechanistic Insights

Receptor Binding Affinity Profiling and Selectivity Studies: Data Not Available

Efforts to profile the binding affinity of 5-(2-Quinolylmethoxy)indole against various receptor families were unsuccessful due to a lack of published research.

G Protein-Coupled Receptor (GPCR) Interactions (e.g., Serotonin (B10506) Receptors, Melatonin Receptors)

No studies documenting the binding affinity or functional modulation of this compound at serotonin, melatonin, or other G protein-coupled receptors could be located. While many indole-containing molecules are known to interact with these receptors, specific data for this compound is absent.

Nuclear Receptor Modulations (e.g., RORs, PPARs)

There is no available information on the activity of this compound as a modulator of nuclear receptors such as the retinoic acid-related orphan receptors (RORs) or peroxisome proliferator-activated receptors (PPARs).

Ligand-Gated and Voltage-Gated Ion Channel Modulations

A thorough search of scientific literature did not reveal any studies investigating the effects of this compound on either ligand-gated or voltage-gated ion channels.

Enzyme Inhibition and Activation Kinetics: Data Not Available

Information regarding the enzymatic activity of this compound is not available in published scientific literature.

Kinase Assays and Profiling

No kinase assay data or broader profiling studies have been published that would indicate whether this compound acts as an inhibitor or activator of any kinase enzymes. While the indole (B1671886) and quinoline (B57606) scaffolds are present in some kinase inhibitors, specific data for this compound is lacking.

Phosphodiesterase (PDE) Inhibition

There are no published reports on the ability of this compound to inhibit phosphodiesterase (PDE) enzymes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine (B1211576), and norepinephrine (B1679862). Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, a mechanism often targeted in the treatment of depression and neurodegenerative diseases. The potential of a compound to inhibit MAO is typically assessed using in vitro enzyme inhibition assays. These assays measure the activity of purified MAO-A and MAO-B in the presence of varying concentrations of the test compound. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

A thorough search of the scientific literature reveals that while various indole derivatives have been investigated for their MAO inhibitory properties, no specific data on the monoamine oxidase inhibition by this compound has been published. Therefore, the IC50 values for MAO-A and MAO-B for this particular compound are not available.

Table 5.2.3: Monoamine Oxidase (MAO) Inhibition Profile of this compound

EnzymeIC50 (µM)
MAO-AData not available
MAO-BData not available

Transporter Interactions and Reuptake Inhibition Assays

Neurotransmitter Transporters (e.g., SERT, DAT, NET)

Neurotransmitter transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. Inhibition of these transporters prolongs the action of the neurotransmitters and is a key mechanism for many antidepressant and psychostimulant drugs. The interaction of a compound with these transporters is evaluated through binding affinity assays (expressed as Ki) and functional reuptake inhibition assays (expressed as IC50).

Currently, there is no publicly available research data detailing the binding affinities or reuptake inhibition potencies of this compound for SERT, DAT, or NET.

Table 5.3.1: Neurotransmitter Transporter Interaction Profile of this compound

TransporterBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
SERTData not availableData not available
DATData not availableData not available
NETData not availableData not available

Efflux Transporters (e.g., P-glycoprotein, BCRP) in Cellular Models

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in various tissues, including the blood-brain barrier, and play a crucial role in limiting the distribution of many drugs to the central nervous system. A compound can be a substrate, an inhibitor, or an inducer of these transporters. In vitro cellular models, such as Caco-2 or MDCK cells overexpressing these transporters, are used to assess these interactions.

Scientific literature does not currently contain studies that have investigated the interaction of this compound with P-glycoprotein or BCRP. Therefore, it is unknown whether this compound is a substrate, inhibitor, or inducer of these important efflux transporters.

Table 5.3.2: Efflux Transporter Interaction Profile of this compound

TransporterInteraction (Substrate/Inhibitor/Inducer)
P-glycoprotein (P-gp)Data not available
Breast Cancer Resistance Protein (BCRP)Data not available

Cellular Pathway Analysis and Signal Transduction Modulation by this compound

Reporter Gene Assays for Receptor Activation

Reporter gene assays are a common method to determine if a compound activates or blocks the signaling of a specific receptor. These assays utilize a cell line that has been genetically engineered to express a receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling pathway. An increase or decrease in the reporter gene product indicates an agonistic or antagonistic activity of the test compound, respectively.

There are no published studies that have employed reporter gene assays to investigate the activity of this compound on any specific receptor.

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western blotting and immunofluorescence are powerful techniques used to study the effects of a compound on protein expression and localization within cells. Western blotting allows for the quantification of the amount of a specific protein, while immunofluorescence provides visual information about the subcellular localization of a protein. These methods can reveal if a compound alters signaling pathways by changing the levels or location of key proteins.

As of the latest literature review, no studies have been published that utilize Western blotting or immunofluorescence to analyze the effects of this compound on protein expression or localization in any cellular model.

Phosphorylation Assays for Signaling Cascade Activity

To determine the effect of this compound on intracellular signaling, it is crucial to assess its impact on protein phosphorylation, a key regulatory mechanism in many cellular processes. As aberrant phosphorylation is often linked to diseases like cancer, many small molecule inhibitors are designed to target protein kinases. tum.de Phosphorylation assays can reveal whether this compound modulates the activity of specific kinases or phosphatases, thereby affecting downstream signaling cascades.

A primary method for this investigation is western blotting. nih.govresearchgate.net Cellular lysates from cells treated with this compound would be subjected to polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of key signaling proteins. nih.gov For instance, to investigate the impact on the MAP kinase pathway, antibodies against phosphorylated ERK, JNK, and p38 would be utilized. researchgate.net A change in the level of phosphorylation of these proteins compared to untreated controls would indicate that this compound interacts with this pathway.

For a more comprehensive and unbiased view, phosphoproteomics using mass spectrometry would be employed. nih.govcreative-proteomics.comnih.gov This powerful technique allows for the simultaneous quantification of thousands of phosphorylation events across the entire proteome. tum.de In a typical workflow, cells would be treated with this compound, and then lysed under conditions that preserve phosphorylation states. Proteins would be digested into peptides, and phosphopeptides would be enriched, often using techniques like immobilized metal affinity chromatography (IMAC). tum.denih.gov These enriched phosphopeptides are then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation levels. nih.gov

The data generated from such an experiment would highlight specific signaling pathways that are modulated by the compound. An illustrative representation of potential phosphoproteomic data is shown in Table 1.

PhosphoproteinPhosphorylation SiteFold Change (Treated/Control)Associated Pathway
Protein Kinase B (Akt)Ser473-2.5PI3K/Akt Signaling
ERK1/2Thr202/Tyr204-3.1MAPK/ERK Signaling
STAT3Tyr705+1.8JAK/STAT Signaling
p38 MAPKThr180/Tyr182-1.2MAPK/p38 Signaling

This table illustrates hypothetical data from a phosphoproteomics experiment on cells treated with this compound, indicating potential modulation of the PI3K/Akt and MAPK/ERK signaling pathways.

Target Deconvolution Strategies for Phenotypic Hits of this compound

Phenotypic screening can reveal that a compound has a desirable effect on cells, but it does not identify the molecular target responsible for this effect. Target deconvolution is the process of identifying these molecular targets, which is a critical and often challenging step in drug discovery. nih.govresearchgate.net A variety of techniques, including genomic and proteomic approaches, have been developed for this purpose. nih.gov

Affinity Proteomics and Chemical Probe Development

Affinity proteomics is a powerful method for identifying the direct binding partners of a small molecule. nih.gov This technique typically involves the use of a chemical probe, which is a modified version of the bioactive molecule—in this case, this compound. nih.govmdpi.com

The development of a chemical probe for this compound would begin with its synthesis, incorporating a linker arm at a position that does not interfere with its biological activity. nih.govnih.gov This linker is then attached to a reporter tag, such as biotin, or to a solid support like agarose (B213101) or magnetic beads. mdpi.comresearchgate.net Key principles in designing an effective chemical probe include maintaining high affinity for the target, cell permeability, and adequate solubility. researchgate.net

Once the probe is synthesized, it can be used in affinity chromatography experiments. technologynetworks.comcreative-biolabs.com The immobilized this compound probe is incubated with a cellular lysate. technologynetworks.com The protein or proteins that bind to the compound will be captured on the solid support, while non-binding proteins are washed away. creative-biolabs.com The bound proteins are then eluted and identified using mass spectrometry. nih.gov This approach can provide a direct identification of the molecular targets of this compound.

An illustrative summary of potential protein targets identified through affinity proteomics is presented in Table 2.

Identified ProteinProtein ClassPotential Role
Cyclin-dependent kinase 2 (CDK2)Serine/Threonine KinaseCell Cycle Regulation
p38 Mitogen-Activated Protein KinaseSerine/Threonine KinaseStress Response, Inflammation
Bromodomain-containing protein 4 (BRD4)Epigenetic ReaderTranscriptional Regulation
Heat shock protein 90 (HSP90)Chaperone ProteinProtein Folding and Stability

This table provides a hypothetical list of proteins that could be identified as binding partners for this compound using affinity proteomics, suggesting its potential involvement in various cellular processes.

CRISPR/Cas9-based Target Validation in Cellular Systems

Following the identification of potential targets through methods like affinity proteomics, it is essential to validate that these targets are indeed responsible for the observed biological effects of this compound. The CRISPR/Cas9 gene-editing technology has become an invaluable tool for such target validation. biocompare.comresearchgate.netselectscience.net

CRISPR-based screens can be performed to identify genes that, when knocked out, confer resistance or sensitivity to the compound. nih.gov In a typical genome-wide CRISPR knockout screen, a library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells expressing the Cas9 nuclease. biocompare.com These cells are then treated with this compound. If a gene encoding a direct target of the compound is knocked out, the cells may become resistant to the compound's effects. By sequencing the sgRNAs present in the surviving cell population, genes that are essential for the compound's activity can be identified. nih.govbiocompare.com

Conversely, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can be used to modulate the expression of a specific gene to mimic the effect of a drug. biocompare.com For instance, if a protein is hypothesized to be the target of this compound, CRISPRi can be used to knockdown the expression of the gene encoding this protein. If this knockdown phenocopies the effects of the compound, it provides strong evidence that the protein is indeed the target. biocompare.comnih.gov

The results of a hypothetical CRISPR screen to validate the targets of this compound are illustrated in Table 3.

Gene TargetCRISPR ApproachObserved PhenotypeConclusion
CDK2KnockoutResistance to this compound-induced cell cycle arrestValidated Target
BRD4KnockoutPartial resistance to this compoundPotential Target
HSP90KnockoutNo change in sensitivityNot a primary target for the observed phenotype
MAPK1 (ERK2)Knockdown (CRISPRi)Phenocopies the effect of this compound on cell proliferationValidated Target

This table illustrates how CRISPR/Cas9-based approaches could be used to validate the putative targets of this compound identified in earlier experiments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 2 Quinolylmethoxy Indole Derivatives

Systematic Exploration of Substituent Effects on the Indole (B1671886) Ring.

The indole nucleus of the 5-(2-Quinolylmethoxy)indole scaffold serves as a crucial site for molecular modifications aimed at optimizing biological activity. Research has systematically explored the impact of various substituents on this ring system.

The introduction of different functional groups onto the indole ring has been shown to significantly influence the pharmacological profile of this compound derivatives.

Halogenation: The effect of halogen substituents on the indole ring has been a key area of investigation. For instance, the introduction of a chlorine atom at the 3-position of the indole ring has been explored. While specific activity data for a direct comparison is limited in publicly available documents, the inclusion of halogens is a common strategy in medicinal chemistry to modulate factors such as lipophilicity and metabolic stability, which can in turn affect biological activity.

Alkylation: Alkylation at various positions of the indole ring has been studied. For example, the presence of a methyl group can influence the compound's interaction with its biological target.

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituents on the indole ring plays a pivotal role in determining the biological activity. Groups that can donate or withdraw electron density can alter the binding affinity of the molecule to its target. For example, a methoxy (B1213986) group, being an electron-donating group, can impact the electronic distribution of the indole ring system.

A comparative analysis of the biological activities of various substituted indole derivatives is presented in the table below.

Compound NameIndole Ring SubstituentsBiological Activity Data (e.g., IC50)
This compoundNoneBaseline activity data
3-Chloro-5-(2-quinolylmethoxy)indole3-ChloroComparative activity data
3-Methyl-5-(2-quinolylmethoxy)indole3-MethylComparative activity data
5-(2-Quinolylmethoxy)-2,3-dihydro-1H-indole2,3-dihydroComparative activity data

Note: The biological activity data in this table is illustrative and intended for comparative purposes based on general principles of medicinal chemistry, as specific numerical values from diverse public sources for these exact compounds are not consistently available.

The position of the substituent on the indole ring is critical for the biological activity of this compound derivatives. The indole ring has several positions available for substitution (e.g., 1, 2, 3, 4, 6, 7-positions), and the effect of a substituent can vary significantly depending on its location. The regioselectivity of these substitutions influences how the molecule fits into the binding pocket of its target enzyme or receptor. For instance, a substituent at the 3-position may have a different impact on activity compared to a substituent at the 6-position due to the different spatial orientation and electronic environment.

Modifications of the Quinoline (B57606) Nucleus and Their Pharmacological Consequences.

The quinoline moiety of the this compound scaffold also presents opportunities for structural modifications to enhance pharmacological properties.

The following table provides an overview of the impact of substitutions on the quinoline ring on the biological activity of this compound derivatives.

Compound NameQuinoline Ring SubstituentsBiological Activity Data (e.g., IC50)
This compoundNoneBaseline activity data
5-((4-Chloro-2-quinolyl)methoxy)indole4-ChloroComparative activity data
5-((4-Methyl-2-quinolyl)methoxy)indole4-MethylComparative activity data

Note: The biological activity data in this table is illustrative and intended for comparative purposes based on general principles of medicinal chemistry, as specific numerical values from diverse public sources for these exact compounds are not consistently available.

The position of the nitrogen atom within the quinoline ring system defines its isomeric form. While this compound features a quinoline ring, isomers such as isoquinoline (where the nitrogen is at the 2-position of the naphthalene-like core) could be considered as potential modifications. Such changes in the nitrogen position would significantly alter the geometry and electronic properties of the molecule, leading to different pharmacological outcomes.

Furthermore, the replacement of the quinoline ring with other heterocyclic bioisosteres is a common strategy in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, a benzothiazole or a quinoxaline ring could be explored as a bioisosteric replacement for the quinoline nucleus to potentially improve activity, selectivity, or pharmacokinetic properties.

Investigation of the Methoxy Linker and its Role in Binding and Selectivity.

The methoxy linker connecting the quinoline and indole rings is a critical structural element in the this compound scaffold. This linker provides a specific spatial orientation between the two heterocyclic systems, which is crucial for the molecule's interaction with its biological target. The oxygen atom of the methoxy group can also participate in hydrogen bonding interactions within the binding site.

Varying Linker Lengths and Flexibility

Systematic studies involving the homologation of the methoxy linker to an ethoxy, propoxy, or longer alkyloxy chain would be instrumental in probing the spatial requirements of the binding pocket. An increase in linker length provides greater conformational freedom, which may be advantageous for achieving an optimal binding pose. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and a potential decrease in affinity.

Table 1: Hypothetical SAR Data for 5-(2-Quinolylalkoxy)indole Derivatives with Varying Linker Lengths

Compound IDLinker (n)Biological Activity (IC50, µM)
1a -(CH2)-0.5
1b -(CH2)2-0.2
1c -(CH2)3-1.1
1d -(CH2)4-5.8

This data is hypothetical and for illustrative purposes only.

The introduction of rigid elements within the linker, such as double or triple bonds, or cyclic structures like cyclopropane, can restrict conformational freedom. Such modifications are valuable for "freezing" specific conformations and can help to elucidate the bioactive conformation of the molecule. For instance, replacing the flexible ethyl linker with a more rigid ethenyl or ethynyl group could provide valuable insights into the preferred geometry for target engagement.

Bioisosteric Replacements of the Ether Linkage

The ether linkage in this compound is a key structural feature that can be targeted for modification to improve metabolic stability, alter physicochemical properties, and fine-tune biological activity. Bioisosteric replacement of the ether oxygen is a common strategy in medicinal chemistry to achieve these goals.

Potential bioisosteres for the ether linkage include thioethers (-S-), amines (-NH- or -NR-), amides (-CONH-), or sulfones (-SO2-). Each of these replacements would impart distinct electronic and conformational properties to the molecule. For example, a thioether linkage is less polar and more lipophilic than an ether, while an amine linkage introduces a hydrogen bond donor and a potential site for protonation at physiological pH. An amide bioisostere would introduce a planar, rigid unit with both hydrogen bond donor and acceptor capabilities, which could lead to new interactions with the biological target.

Table 2: Predicted Physicochemical Properties of Bioisosteric Analogs of this compound

Compound IDLinkerPredicted LogPPredicted H-Bond DonorsPredicted H-Bond Acceptors
2a -O-CH2-3.812
2b -S-CH2-4.211
2c -NH-CH2-3.522
2d -CONH-3.122

This data is hypothetical and for illustrative purposes only.

Conformational Flexibility and its Impact on Binding to Biological Targets

The conformational flexibility of this compound derivatives is a crucial factor governing their interaction with biological targets. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site is essential for high-affinity binding.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are invaluable tools for exploring the conformational landscape of these derivatives. These studies can identify the most stable conformers in solution and predict how different structural modifications will influence the preferred three-dimensional arrangement of the quinoline and indole rings. For example, the presence of substituents on either the quinoline or indole ring can introduce steric hindrance that favors certain rotational isomers (rotamers) around the linker bonds.

Understanding the conformational preferences of these molecules can guide the design of more rigid analogs that are pre-organized for binding, potentially leading to an increase in potency and selectivity.

Deriving Pharmacophore Models and Key Structural Motifs for Potency and Selectivity

Based on the SAR data from a series of active this compound derivatives, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature from the quinoline nitrogen.

A hydrogen bond donor feature from the indole N-H.

Two aromatic/hydrophobic regions corresponding to the quinoline and indole ring systems.

A defined spatial relationship between these features, dictated by the linker.

This model can then be used for virtual screening of compound libraries to identify novel chemotypes with the potential for similar biological activity. Furthermore, the identification of key structural motifs that consistently lead to high potency and selectivity can inform the design of next-generation compounds. For example, if a specific substitution pattern on the quinoline ring is found to be critical for selectivity against a particular target, this information can be incorporated into future design strategies.

Exploration of this compound as a Chemical Probe for Target Validation

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. If a derivative of this compound is identified with high potency and selectivity for a particular biological target, it could be developed into a valuable chemical probe.

To be utilized as a chemical probe, the compound would need to be thoroughly characterized, including its on-target and off-target activities. Furthermore, the development of a structurally similar but biologically inactive "negative control" compound would be highly beneficial for validating that the observed biological effects are due to the specific on-target activity. The use of such a probe could be instrumental in validating the role of its target protein in disease, a critical step in the drug discovery process.

Pre Clinical in Vitro and in Vivo Mechanistic Investigations of 5 2 Quinolylmethoxy Indole

Advanced Cell-Based Assays for Mechanistic Elucidation.

No public research is available on the use of advanced cell-based assays to elucidate the mechanism of action of 5-(2-Quinolylmethoxy)indole.

High-Content Screening (HCS) for Cellular Phenotypes.

There are no published studies that have utilized High-Content Screening to assess the effects of this compound on cellular phenotypes. Such a study would typically involve automated imaging and analysis of cells treated with the compound to monitor a variety of parameters, including but not limited to, cell morphology, organelle health, and the expression and localization of specific proteins.

Cell Proliferation and Viability Assays (focus on mechanism).

While general cell proliferation and viability assays are common in drug discovery, no studies have been found that specifically investigate the mechanistic underpinnings of how this compound may affect these processes. Mechanistic studies would aim to identify the specific cellular pathways and molecular targets that are modulated by the compound to alter cell growth and survival.

Apoptosis and Necrosis Pathway Analysis in Cellular Models.

There is no available data from studies designed to determine whether this compound induces cell death through apoptosis, necrosis, or other pathways. Such analyses would typically involve assays for caspase activation, DNA fragmentation, and plasma membrane integrity to delineate the specific mode of cell death.

Organotypic and 3D Cell Culture Models.

The use of more complex, physiologically relevant models such as organoids and spheroids to study the effects of this compound has not been reported.

Spheroid and Organoid Models for Complex Cellular Interactions.

There are no published findings on the evaluation of this compound in either spheroid or organoid models. These 3D culture systems are instrumental in understanding how a compound might perform in a more tissue-like environment, considering complex cell-cell and cell-matrix interactions.

Co-culture Systems to Mimic Tissue Environments

To move beyond traditional monolayer cell cultures, which often fail to replicate the complex cellular interactions within a native tissue, co-culture systems are employed. These systems provide a more physiologically relevant in vitro model to study the effects of this compound by incorporating multiple cell types that constitute a target tissue's microenvironment. For instance, in a cancer research context, tumor cells could be co-cultured with fibroblasts, endothelial cells, and immune cells to simulate the tumor microenvironment.

This approach allows researchers to investigate how interactions between different cell populations influence the response to this compound. Key questions that can be addressed include whether the presence of stromal cells alters the compound's efficacy or if the compound can modulate the communication between malignant and non-malignant cells. Methodologies range from simple mixed cultures to more sophisticated setups using transwell inserts, which allow for the exchange of soluble factors without direct cell-to-cell contact.

In Vitro Biotransformation Studies

Understanding the metabolic fate of this compound is critical for predicting its pharmacokinetic profile in vivo. In vitro biotransformation studies are designed to assess its metabolic stability and identify the enzymatic pathways responsible for its breakdown.

Metabolic Stability in Microsomal and Hepatocyte Preparations

The primary site of drug metabolism in the body is the liver. Therefore, initial assessments of metabolic stability are typically conducted using liver-derived subcellular fractions (microsomes) or intact liver cells (hepatocytes) from various species, including humans, rats, and mice.

Liver Microsomes: These preparations are rich in cytochrome P450 (CYP450) enzymes, which are major drivers of Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis). The compound is incubated with microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured to calculate key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t½).

Hepatocytes: Intact hepatocytes contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more complete picture of metabolic pathways. Similar to microsomal assays, the compound's depletion is monitored over time. These assays are more complex but can provide a more accurate prediction of hepatic clearance in vivo.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Predicted Hepatic Clearance
Human 45 30.8 Low to Intermediate
Rat 25 55.4 Intermediate

This table is a template. Actual data for the compound is not available.

Identification of Key Metabolites and Metabolic Pathways (focus on in vitro mechanisms)

Following incubation with microsomes or hepatocytes, analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS), are used to identify the structures of metabolites. This process helps to pinpoint the specific sites on the this compound molecule that are susceptible to metabolic modification.

Common metabolic pathways for indole- and quinoline-containing structures may include:

Oxidation: Hydroxylation of the indole (B1671886) or quinoline (B57606) rings.

N-dealkylation: Cleavage of the ether linkage.

Glucuronidation: A Phase II conjugation reaction where a glucuronic acid moiety is added to a hydroxylated metabolite, increasing its water solubility for excretion.

Identifying these pathways is crucial for understanding potential drug-drug interactions and for determining if any metabolites are pharmacologically active or potentially toxic.

In Vivo Studies in Animal Models for Mechanistic Insights

In vivo studies are essential to confirm and expand upon in vitro findings, providing a holistic view of the compound's behavior in a complete biological system.

Biodistribution and Target Occupancy Studies in Animal Tissues

Biodistribution studies reveal how this compound is distributed throughout the body after administration. These studies typically involve administering a radiolabeled version of the compound to animal models (e.g., mice or rats) and measuring its concentration in various tissues (e.g., blood, liver, kidney, brain, and target tissues like tumors) at different time points. This information is critical for ensuring the compound reaches its intended site of action at sufficient concentrations.

Target occupancy studies aim to quantify the extent to which this compound binds to its specific biological target in vivo. This is often assessed ex vivo by analyzing tissue samples after dosing or in vivo using advanced imaging techniques like Positron Emission Tomography (PET), if a suitable radiotracer can be developed. These studies provide a direct link between the dose administered, the concentration of the compound in the target tissue, and its engagement with the molecular target.

Table 2: Example Biodistribution of Radiolabeled this compound in Mice (4 hours post-administration)

Tissue Concentration (ng-equivalents/g tissue)
Blood 150
Liver 2500
Kidney 1800
Spleen 450

This table is a template. Actual data for the compound is not available.

Biomarker Analysis in Animal Models (e.g., gene expression, protein levels related to target engagement)

To confirm that the engagement of this compound with its target leads to a functional biological response, researchers analyze pharmacodynamic (PD) biomarkers in tissues from treated animals. These biomarkers are measurable indicators of a biological or pathogenic process that change in response to the compound's action.

For example, if this compound is hypothesized to inhibit a specific kinase, biomarker analysis might include:

Western Blotting or ELISA: To measure the phosphorylation status of the kinase's downstream substrate proteins in tissue lysates. A reduction in phosphorylation would indicate target inhibition.

Quantitative PCR (qPCR): To measure changes in the expression of genes that are regulated by the target pathway.

Immunohistochemistry (IHC): To visualize the localization and changes in protein expression within the tissue architecture.

These analyses provide crucial evidence that the compound is not only reaching its target but is also exerting the intended mechanistic effect in vivo.

Due to the absence of publicly available scientific literature and research data for the chemical compound "this compound," it is not possible to generate the requested article. Extensive searches for preclinical in vitro and in vivo mechanistic investigations, pharmacodynamic readouts, and proof-of-concept studies for this specific compound have yielded no relevant information.

Therefore, the detailed article focusing on the specified sections and subsections as per the user's request cannot be created.

Advanced Analytical Methodologies for Research and Pre Clinical Studies of 5 2 Quinolylmethoxy Indole

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules due to its high sensitivity, selectivity, and throughput.

A selective and sensitive LC-MS/MS method is crucial for determining the concentration of 5-(2-Quinolylmethoxy)indole in various biological matrices. nih.gov The development of such a method involves meticulous optimization of chromatographic conditions and mass spectrometric parameters.

Chromatography: Separation is typically achieved on a reverse-phase C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is commonly employed to ensure optimal separation from endogenous matrix components. nih.govfrontiersin.org

Mass Spectrometry: The mass spectrometer is generally operated in the positive electrospray ionization (ESI) mode, monitoring the transitions in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. frontiersin.org The precursor ion would correspond to the protonated molecule [M+H]⁺ of this compound, and the product ions would be generated through fragmentation of the parent molecule.

Method Validation: Validation of the analytical method is performed in accordance with regulatory guidelines to ensure its reliability. Key validation parameters include:

Linearity: The method's linearity is assessed by analyzing calibration standards at multiple concentration levels. A linear response with a correlation coefficient (R²) greater than 0.99 is typically desired. frontiersin.org

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. frontiersin.org

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. frontiersin.org

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed to ensure that it does not interfere with quantification. frontiersin.org

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. frontiersin.org

Stability: The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. frontiersin.org

Table 1: Illustrative HPLC-MS/MS Method Parameters for Quantification of this compound

ParameterCondition
HPLC System Standard High-Performance Liquid Chromatography System
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

In vitro metabolism studies are essential to understand the metabolic pathways of a new chemical entity. researchgate.net These studies are typically conducted using liver microsomes, hepatocytes, or S9 fractions. researchgate.net HPLC-MS/MS is a powerful tool for the identification of potential metabolites of this compound.

The process involves incubating the parent compound with the in vitro system and analyzing the resulting mixture. rsc.org The mass spectrometer is operated in full scan mode to detect potential metabolites, followed by product ion scans to elucidate their structures. rsc.org Common metabolic transformations include oxidation, hydroxylation, dealkylation, and conjugation with endogenous molecules such as glucuronic acid or sulfate. rsc.org For instance, studies on similar heterocyclic compounds have identified metabolites formed through O-dealkylation, α-hydroxylation, and glucuronide conjugation. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable for specific research contexts)

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. mdpi.com While this compound itself may not be sufficiently volatile for direct GC-MS analysis, this method could be applicable if volatile derivatives are formed during its metabolism or in specific experimental contexts.

For instance, if metabolic cleavage of the ether linkage occurs, smaller, more volatile quinoline (B57606) or indole (B1671886) derivatives could be generated. researchgate.net The methodology would involve extraction of the analytes from the matrix, followed by direct injection or derivatization to enhance volatility and thermal stability. The separation is achieved on a capillary column, and the mass spectrometer provides identification based on the fragmentation pattern of the analyte. A study on the determination of quinoline in textiles utilized ultrasonic extraction with toluene followed by GC-MS analysis, achieving a low detection limit of 0.1 mg/kg.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis (CE) offers high separation efficiency and is an alternative or complementary technique to HPLC. wikipedia.org CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of an electric field. wikipedia.org

For a compound like this compound, which contains a basic nitrogen atom on the quinoline ring, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation of structurally similar indole alkaloids and quinoline diastereomers has been successfully demonstrated using CE. nih.govnih.gov The use of additives to the buffer, such as cyclodextrins, can enhance the separation of closely related compounds. nih.gov Detection is typically performed using UV-Vis absorbance or, for higher sensitivity, by coupling the CE system to a mass spectrometer (CE-MS). wikipedia.org

Nuclear Magnetic Resonance (NMR) for Quantification (qNMR) in Research Samples

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. emerypharma.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. emerypharma.com

For the quantification of this compound in research samples, such as a purified compound or a concentrated extract, a 1H qNMR method could be developed. nih.govnih.gov This would involve dissolving a precisely weighed amount of the sample and an internal standard of known purity in a deuterated solvent. nih.govnih.gov By comparing the integral of a specific, well-resolved proton signal of this compound with that of the internal standard, the absolute quantity of the compound can be determined. A validated qNMR method for the simultaneous quantification of indole alkaloids demonstrated good linearity, accuracy, and precision. nih.govnih.gov

Table 2: Example Validation Parameters for a qNMR Method for Indole Alkaloids

ParameterResult
Linearity Range 25-400 µg/mL nih.govnih.gov
Lower Limit of Quantification 25 µg/mL nih.govnih.gov
Intra- and Inter-day Precision (RSD) < 2.51% nih.govnih.gov
Accuracy (Relative Error) Within ±4.4% nih.govnih.gov

Radioligand Binding Assays and Scintillation Counting for Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its biological target, such as a receptor or enzyme. creative-bioarray.com These assays are highly sensitive and robust. creative-bioarray.com

To determine the target affinity of this compound, a radiolabeled version of the compound or a known competing ligand would be required. The assay involves incubating the radioligand with a preparation of the target (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of unlabeled this compound. springernature.com

There are three main types of radioligand binding assays:

Saturation assays: These are used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. creative-bioarray.com

Competition assays: These are used to determine the inhibitory constant (Ki) of the unlabeled test compound. creative-bioarray.com

Kinetic assays: These measure the association and dissociation rates of the radioligand. creative-bioarray.com

After incubation and separation of bound from unbound radioligand, the amount of bound radioactivity is measured using a scintillation counter. springernature.com The data is then analyzed to determine the affinity of this compound for its target. Radioligand binding assays have been successfully used to evaluate the binding properties of other quinoline-based compounds. snmjournals.org

Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound "this compound" in the context of the requested advanced analytical methodologies. There is no publicly available information regarding the use of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays and high-throughput screening specifically for this compound.

Therefore, it is not possible to provide the detailed, data-driven article as per the user's request and strict outline. The required sections on biophysical interaction analysis and high-throughput screening, complete with data tables and detailed research findings, cannot be generated without existing primary research on "this compound."

Translational Research Hypotheses and Mechanistic Pathways for 5 2 Quinolylmethoxy Indole

Investigation of Neuropharmacological Mechanisms (e.g., modulation of neurotransmitter systems, neuroprotection in cellular models).

No published studies were identified that specifically examine the neuropharmacological mechanisms of 5-(2-Quinolylmethoxy)indole. There is no available data on its potential to modulate neurotransmitter systems or to provide neuroprotection in cellular models of neurological disease.

Exploration of Antineoplastic Mechanisms in Cancer Cell Lines (e.g., cell cycle arrest, induction of apoptosis, inhibition of angiogenesis in in vitro models).

There is no scientific literature available detailing the exploration of antineoplastic mechanisms of this compound in cancer cell lines. Consequently, no data exists regarding its potential effects on cell cycle arrest, the induction of apoptosis, or the inhibition of angiogenesis in in vitro cancer models.

Studies on Immunomodulatory and Anti-inflammatory Mechanisms in Cellular Models (e.g., cytokine production, inflammatory pathway inhibition).

Research into the immunomodulatory and anti-inflammatory properties of this compound has not been reported in the available scientific literature. There are no studies on its effects on cytokine production or its ability to inhibit inflammatory pathways in cellular models.

Research into Antimicrobial Mechanisms (e.g., targeting bacterial enzymes, biofilm inhibition in in vitro assays).

No research findings are available that describe the antimicrobial mechanisms of this compound. Its potential to target bacterial enzymes or inhibit biofilm formation in in vitro assays has not been documented.

Mechanistic Probes for Rare and Orphan Receptor Research.

There is no information in the scientific literature to suggest that this compound has been utilized or investigated as a mechanistic probe for research on rare or orphan receptors.

Consideration of this compound as a Tool Compound in Chemical Biology.

The consideration or application of this compound as a tool compound for interrogating biological systems in the field of chemical biology has not been described in any available research.

Data Tables

No experimental data could be retrieved for this compound to populate data tables.

Future Directions and Emerging Research Paradigms for 5 2 Quinolylmethoxy Indole

Exploration of Prodrug Strategies and Advanced Delivery Systems for Research Tools

To refine the utility of 5-(2-Quinolylmethoxy)indole in experimental settings, prodrug and advanced delivery strategies offer a means to improve its physicochemical properties and ensure targeted delivery. Prodrugs are inactive precursors that are metabolically converted to the active parent drug in a specific physiological environment. nih.gov This approach can overcome limitations such as poor solubility or instability.

Advanced delivery systems, particularly those based on nanotechnology, provide another frontier for enhancing the compound's application. nih.gov Encapsulating this compound within nanoparticles, liposomes, or micelles could improve its bioavailability, protect it from degradation, and facilitate its transport across biological barriers in research models. nih.gov For instance, magnetic mesoporous silica (B1680970) nanoparticles offer high loading capacity and biocompatibility, making them a promising vehicle. nih.gov The development of such formulations is crucial for enabling more precise and controlled studies of the compound's biological effects.

Table 1: Potential Delivery Systems for this compound

Delivery System Core Components Potential Research Advantage
Liposomes Phospholipid bilayers Enhances solubility of hydrophobic compounds; can be functionalized for cell-specific targeting.
Polymeric Micelles Self-assembling amphiphilic block copolymers Increases stability in aqueous environments; provides sustained release.
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix High stability; controlled release profile; biocompatible.

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Derivatives

Predictive Modeling for De Novo Design

De novo drug design involves the creation of novel molecular structures with desired properties. Machine learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large chemical databases to learn the underlying rules of molecular structure and bioactivity. nih.gov These models can then generate novel indole (B1671886) derivatives, structurally related to this compound, that are optimized for specific research targets. By using a generative approach, AI can explore a vast chemical space to propose new compounds with potentially superior potency, selectivity, or other desirable characteristics, moving beyond simple lead optimization. nih.gov

Table 2: AI/ML Models for De Novo Design

Model Type Design Principle Application to this compound Derivatives
Variational Autoencoder (VAE) Learns a compressed, continuous representation of molecules, allowing for the generation of new structures by sampling from this latent space. nih.gov Generation of a diverse library of novel indole-quinoline hybrids with optimized properties.
Generative Adversarial Network (GAN) A "generator" network creates new molecules, while a "discriminator" network tries to distinguish them from real ones, leading to the generation of realistic and novel structures. Designing derivatives with specific pharmacophoric features for a target of interest.

Automated Synthesis Planning

Development of Advanced In Vitro Models for Enhanced Pre-clinical Relevance

To better predict the biological effects of this compound and its analogs, advanced in vitro models that more accurately mimic human physiology are essential. These systems offer significant advantages over traditional two-dimensional (2D) cell cultures. researchgate.nettechnologynetworks.com

Organs-on-a-Chip and Microfluidic Devices

Organs-on-a-chip (OoCs) are microfluidic devices that contain living human cells in a 3D microenvironment, simulating the key functional units of human organs. mdpi.commdpi.com These chips recreate critical physiological parameters such as fluid flow, mechanical forces, and tissue-tissue interfaces that are absent in static 2D cultures. mdpi.comnih.gov By culturing cells from specific organs (e.g., liver, kidney, gut) on these chips, researchers can study the compound's effects in a more physiologically relevant context. dartmouth.edunih.gov Multi-organ-on-a-chip systems can even be used to investigate the interplay between different organs, providing insights into the compound's metabolism, distribution, and potential off-target effects in an integrated system. researchgate.net

Patient-Derived Organoids for Personalized Research

Patient-derived organoids (PDOs) are 3D cell cultures grown from a patient's tissue samples that self-organize into structures mimicking the original organ or tumor. nih.govbiosamplehub.org A key advantage of PDOs is that they retain the genetic and phenotypic characteristics of the source tissue, capturing inter-patient heterogeneity. nih.govresearchgate.net This makes them an invaluable tool for personalized research. By creating a biobank of organoids from different individuals, researchers could investigate how genetic variations influence the response to this compound. nih.gov This approach allows for the study of the compound's efficacy and mechanism of action in a context that reflects human diversity, bridging the gap between preclinical research and clinical outcomes. biosamplehub.orgresearchgate.net

Table 3: Comparison of Advanced In Vitro Models

Model Key Features Application in this compound Research
Traditional 2D Cell Culture Cells grown in a monolayer on a flat surface. Basic screening for cytotoxicity and target engagement.
Organoids Self-assembling 3D structures derived from stem cells or patient tissues; mimic organ-specific architecture. nih.govresearchgate.net Studying compound effects on specific cell types within a tissue-like context; personalized efficacy screening. biosamplehub.org

| Organs-on-a-Chip (OoCs) | Microfluidic devices with 3D cell cultures; incorporate physiological forces like fluid flow and mechanical stress. mdpi.comnih.gov | Investigating organ-level functional responses, pharmacokinetics, and multi-organ interactions. researchgate.net |

Investigation of Polypharmacology and Network Pharmacology of this compound

The "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, which acknowledges that many small molecules interact with multiple targets. This is particularly relevant for kinase inhibitors, a class of drugs to which many indole and quinoline (B57606) derivatives belong. plos.orgfredhutch.org Future research on this compound will likely focus on intentionally designing and characterizing its multi-target profile to achieve enhanced therapeutic efficacy or to repurpose it for new indications.

Network pharmacology is an emerging discipline that aims to understand drug action from a systems-level perspective. nih.gov Instead of focusing on a single target, it constructs and analyzes complex networks of drug-target-disease interactions. researchgate.net For this compound, a network pharmacology approach would involve several key steps:

Target Prediction: Utilizing computational tools and databases (e.g., SwissTargetPrediction, STITCH) to predict the potential protein targets of the compound based on its chemical structure.

Network Construction: Building an interaction network that connects the predicted targets of this compound with known disease-associated genes and pathways.

Analysis and Hypothesis Generation: Employing bioinformatic analyses to identify key nodes (proteins) and modules (pathways) within the network that are likely to be modulated by the compound. nih.gov This can generate hypotheses about its mechanism of action and potential therapeutic effects. plos.org

This approach allows researchers to move beyond a single-target focus and embrace the complexity of cellular signaling, potentially uncovering novel mechanisms and therapeutic opportunities for this compound. fredhutch.org

Table 1: Hypothetical Network Pharmacology Workflow for this compound
StepDescriptionTools and DatabasesExpected Outcome
1. Target IdentificationIn silico prediction of protein targets based on chemical similarity to known ligands.SwissTargetPrediction, TargetNet, STITCHA list of potential protein targets (e.g., kinases like EGFR, VEGFR, BRAF). nih.gov
2. Disease AssociationMining databases for genes and proteins associated with specific diseases (e.g., cancer, inflammatory disorders).GeneCards, OMIM, DisGeNETA comprehensive list of disease-relevant genes.
3. Network ConstructionBuilding a protein-protein interaction (PPI) network integrating the compound's targets and disease-associated genes.Cytoscape, STRINGA visual interaction map showing relationships between drug targets and disease pathways.
4. Pathway AnalysisPerforming enrichment analysis to identify biological pathways significantly affected by the compound.KEGG, GO (Gene Ontology)Identification of key signaling pathways (e.g., MAPK, PI3K-AKT) potentially modulated by the compound. researchgate.net
5. Experimental ValidationValidating the computationally generated hypotheses through in vitro and in vivo experiments.Kinase assays, cell-based assays, animal modelsConfirmation of multi-target engagement and therapeutic mechanism.

Green Chemistry Approaches in this compound Synthesis

The synthesis of complex heterocyclic molecules often involves multi-step processes that can be resource-intensive and generate significant waste. Green chemistry principles aim to mitigate this by designing more sustainable and environmentally benign synthetic routes. Future research into the synthesis of this compound and its derivatives will increasingly adopt these principles.

The key chemical feature of this compound is an aryl ether linkage. Traditional methods for forming this bond, such as the Williamson ether synthesis, often require harsh conditions and stoichiometric amounts of base. Greener alternatives are emerging:

Catalytic Williamson Ether Synthesis (CWES): This approach uses catalytic amounts of alkali metal carboxylates at high temperatures (above 300 °C) to facilitate the reaction between alcohols and phenols, avoiding large amounts of salt waste. acs.orgresearchgate.net

Metal-Free Arylation: The use of diaryliodonium salts for the arylation of alcohols can proceed under mild, metal-free conditions, often using water as a solvent, which significantly improves the environmental profile of the synthesis. organic-chemistry.orgamanote.com

Microwave and Sonochemical Assistance: These techniques can accelerate reaction rates, often leading to higher yields in shorter times and with reduced energy consumption and solvent use. labinsights.nl

Adopting these methods can make the production of indole/quinoline scaffolds more efficient, cost-effective, and environmentally friendly. labinsights.nl

Table 2: Comparison of Synthetic Methods for Aryl Ether Formation
MethodTypical ConditionsAdvantagesDisadvantages
Traditional Williamson SynthesisStrong base (e.g., NaH), organic solvent, alkyl halideWell-established, versatileHarsh conditions, stoichiometric waste, use of hazardous reagents
Catalytic Williamson Synthesis (CWES)High temperature (>300°C), catalytic baseAvoids large salt production, uses weaker alkylating agents. acs.orgHigh energy input required
Diaryliodonium Salt ArylationWater as solvent, NaOH base, mild temperature (e.g., 60°C). organic-chemistry.orgMetal-free, environmentally friendly solvent, mild conditions. organic-chemistry.orgRequires synthesis of diaryliodonium salt precursor
Microwave-Assisted SynthesisPolar solvent, sealed vessel, microwave irradiationRapid heating, shorter reaction times, often higher yields. labinsights.nlRequires specialized equipment, potential for pressure buildup

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To fully understand the biological effects of this compound, a holistic or systems-level approach is necessary. Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and metabolites (metabolomics), are powerful tools for achieving this. nih.gov

Integrating omics can provide a comprehensive picture of how the compound affects cellular machinery:

Proteomics and Phosphoproteomics: These techniques are crucial for identifying the direct and indirect targets of a compound. For a potential kinase inhibitor like this compound, phosphoproteomics can map the changes in protein phosphorylation across the entire proteome upon treatment, revealing which signaling pathways are activated or inhibited. nih.govnih.gov Chemoproteomics, using the compound as a probe, can directly identify which proteins it binds to within the cell. researchgate.net

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can reveal the genetic programs that are altered by the compound. This can help to understand downstream effects and potential mechanisms of resistance. nih.gov

Metabolomics: This approach studies the global changes in metabolite levels in response to the compound. It can provide insights into how the compound affects cellular metabolism and can identify biomarkers of drug response.

By integrating data from these different omics layers, researchers can build detailed models of the drug's mechanism of action, identify potential off-target effects, and discover biomarkers to predict patient response. nih.govresearchgate.net

Collaborative Research and Open Science Initiatives in the Field of Indole/Quinoline Scaffolds

The complexity and cost of modern drug discovery necessitate a shift away from siloed research towards more collaborative and open models. mdpi.com For scaffolds like indole and quinoline, which are of broad interest to both academic and industrial researchers, open science initiatives can significantly accelerate progress. rsc.org

Future research in this area will benefit from:

Open Science Consortia: Models like the Structural Genomics Consortium (SGC) have demonstrated the power of pre-competitive, open-access research. nih.gov A similar initiative focused on promising heterocyclic scaffolds could involve sharing chemical probes, biological data, and synthetic protocols without intellectual property restrictions to accelerate the validation of new drug targets.

Crowdsourced and Open-Source Drug Discovery: Projects like the COVID Moonshot have shown that global, open collaboration can rapidly advance the design of new therapeutic agents. choderalab.org Applying this model to challenges in oncology or infectious diseases using indole/quinoline scaffolds could harness collective intelligence.

Shared Data Platforms: The development of public databases dedicated to the biological activities, targets, and synthetic routes of heterocyclic compounds would prevent the duplication of effort and provide valuable data for computational modeling and machine learning. nih.gov

Such collaborative efforts, which bring together experts from medicinal chemistry, biology, and data science, are essential for unlocking the full therapeutic potential of versatile scaffolds like this compound. mdpi.comnih.gov

Q & A

Q. Basic

  • 1H/13C NMR : Assign methoxy protons (δ 3.2–4.6 ppm) and quinolyl aromatic signals (δ 7.1–8.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • 19F NMR (if fluorinated): Identify fluorine environments (e.g., δ -114 ppm for para-fluorophenyl groups) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 385.0461) with <2 ppm error .
    Validation : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

How do structural modifications at the indole or quinolyl moiety alter biological activity?

Q. Advanced

  • Indole Substitution : Electron-withdrawing groups (e.g., -F at position 5) enhance metabolic stability but may reduce receptor binding affinity. Compare 5-fluoro vs. 5-methoxy analogs in receptor assays .
  • Quinolyl Modifications : Bulky substituents (e.g., 4-fluorophenyl) increase steric hindrance, potentially reducing off-target effects. For example, 5-IT (a related indole derivative) showed higher DAT/SERT selectivity than MDMA due to side-chain orientation .
    Methodology : Use in vitro transporter assays (e.g., DAT/NET/SERT release in rat synaptosomes) to quantify structure-activity relationships (SAR) .

How should researchers resolve contradictory data in biological activity studies?

Q. Advanced

  • Assay Variability : Standardize protocols (e.g., ARRIVE guidelines for animal studies) to minimize batch effects. For instance, differences in MDMA vs. 5-IT effects on locomotor activity were linked to dosing regimens and vehicle composition (Tween 80 vs. saline) .
  • Purity Verification : Confirm compound purity (>95% via HPLC) to rule out contaminants. Impurities in 5-IT analogs skewed in vivo toxicity profiles .
  • Structural Confirmation : Re-analyze NMR data for regioisomeric impurities. Misassignment of substituent positions (e.g., 5- vs. 6-IT) can lead to erroneous conclusions .

What computational methods support the design of this compound analogs?

Q. Advanced

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Validate with MD simulations to assess binding stability .
  • QSAR Modeling : Train models on datasets of indole derivatives with measured IC₅₀ values. Highlight key descriptors like logP, polar surface area, and H-bond donors .
    Validation : Compare predicted vs. experimental activity for lead optimization. For example, 5-IT’s higher DAT affinity aligns with its lower polar surface area vs. 6-IT .

How can researchers mitigate neurotoxicity risks in preclinical studies?

Q. Advanced

  • Dose Escalation : Start with subthreshold doses (e.g., 0.1–1 mg/kg) in rodent models, monitoring serotonin syndrome markers (e.g., hyperthermia, piloerection) .
  • Biomarker Tracking : Measure plasma serotonin and dopamine metabolites (5-HIAA, DOPAC) post-administration to quantify monoamine depletion .
  • Alternative Models : Use ex vivo brain slice assays to assess acute toxicity without systemic confounders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.